Plantaricin JK -

Plantaricin JK

Catalog Number: EVT-244799
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Plantaricin JK is primarily sourced from Lactobacillus plantarum strains, which are commonly found in fermented foods. These lactic acid bacteria are known for their ability to produce bacteriocins, which are ribosomally synthesized antimicrobial peptides that can inhibit the growth of competing microorganisms. The production of plantaricin JK has been studied in various strains such as Lactobacillus plantarum SF9C, which has been shown to effectively inhibit pathogens like Listeria monocytogenes and Staphylococcus aureus .

Classification

Plantaricin JK belongs to the class II bacteriocins, specifically classified as class IIb, which are characterized by their two-peptide structure. This classification is significant as it indicates the mechanism of action and stability of the bacteriocin under various environmental conditions, including high temperatures and varying pH levels .

Synthesis Analysis

Methods

The synthesis of plantaricin JK involves solid-phase peptide synthesis techniques, allowing for the precise assembly of the peptide chains PlnJ and PlnK. This method enables researchers to produce these peptides in a controlled environment, ensuring high purity and yield .

Technical Details

  • Solid-Phase Synthesis: Peptides are synthesized on a solid support through sequential addition of protected amino acids.
  • Purification: After synthesis, the peptides are purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels for biological assays.
Molecular Structure Analysis

Structure

The molecular structure of plantaricin JK consists of two distinct peptide chains that interact to form a functional bacteriocin. The three-dimensional structures of PlnJ and PlnK have been modeled using computational tools like SWISS-MODEL, revealing helical regions critical for their antimicrobial activity .

Data

  • Peptide Length: Each peptide typically consists of 20-30 amino acids.
  • Structural Features: Both peptides exhibit α-helical conformations when interacting with membrane mimicking environments, which is essential for their mechanism of action.
Chemical Reactions Analysis

Reactions

Plantaricin JK primarily functions by disrupting the cell membranes of target bacteria. The specific reactions involve:

  • Membrane Permeabilization: The peptides insert into bacterial membranes, leading to pore formation.
  • Ion Leakage: This disruption causes leakage of essential ions and metabolites, ultimately resulting in cell death .

Technical Details

The effectiveness of plantaricin JK can be influenced by factors such as concentration and the presence of other compounds that may enhance or inhibit its activity.

Mechanism of Action

Process

The mechanism by which plantaricin JK exerts its antimicrobial effects involves several steps:

  1. Binding: The peptides bind to the bacterial membrane.
  2. Insertion: They insert into the lipid bilayer, forming pores.
  3. Disruption: This disrupts the membrane potential and pH gradient, leading to cellular dysfunction and death .

Data

Research indicates that plantaricin JK can significantly reduce the viability of sensitive bacterial strains at low concentrations (as low as 0.5 nmol/L) .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Plantaricin JK is soluble in water and can maintain stability across a range of temperatures.
  • Heat Stability: It retains activity even at elevated temperatures, making it suitable for various food processing applications.

Chemical Properties

  • Molecular Weight: The molecular weight varies based on the specific amino acid composition but generally falls within the range typical for small peptides.
  • pH Stability: Plantaricin JK exhibits stability across a broad pH range, enhancing its applicability in food products .
Applications

Scientific Uses

Plantaricin JK has several applications in food science and microbiology:

  • Food Preservation: Its antimicrobial properties make it an effective natural preservative against spoilage organisms and pathogens in meat and dairy products.
  • Probiotics Development: It can be utilized in developing probiotic formulations aimed at enhancing gut health by inhibiting harmful bacteria.
  • Biotechnology Research: Researchers study plantaricins for their potential use in therapeutic applications against antibiotic-resistant pathogens .

Properties

Product Name

Plantaricin JK

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